molecular formula C9H20O4 B3060312 1,3-Dimethoxy-2,2-bis(methoxymethyl)propane CAS No. 2209-92-9

1,3-Dimethoxy-2,2-bis(methoxymethyl)propane

Cat. No.: B3060312
CAS No.: 2209-92-9
M. Wt: 192.25 g/mol
InChI Key: MBXZBSXAFUVONM-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-2,2-bis(methoxymethyl)propane is an organic compound with the molecular formula C9H20O4. It is a multi-ether compound characterized by the presence of multiple methoxy groups. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

1,3-Dimethoxy-2,2-bis(methoxymethyl)propane can be synthesized using the Williamson ether synthesis. This method involves the reaction of pentaerythritol with methyl iodide in the presence of sodium hydride in tetrahydrofuran. The reaction conditions include maintaining an inert atmosphere and controlling the temperature to optimize the yield . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

1,3-Dimethoxy-2,2-bis(methoxymethyl)propane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include sodium hydride, methyl iodide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Dimethoxy-2,2-bis(methoxymethyl)propane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-2,2-bis(methoxymethyl)propane involves its interaction with molecular targets through its methoxy groups. These interactions can lead to the formation of stable complexes or intermediates, which then undergo further chemical transformations. The specific pathways and molecular targets depend on the context of its application, such as in catalysis or polymerization reactions .

Comparison with Similar Compounds

1,3-Dimethoxy-2,2-bis(methoxymethyl)propane can be compared with other multi-ether compounds, such as:

The uniqueness of this compound lies in its specific arrangement of methoxy groups, which imparts distinct reactivity and stability characteristics .

Properties

IUPAC Name

1,3-dimethoxy-2,2-bis(methoxymethyl)propane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O4/c1-10-5-9(6-11-2,7-12-3)8-13-4/h5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXZBSXAFUVONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(COC)(COC)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80550679
Record name 1,3-Dimethoxy-2,2-bis(methoxymethyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2209-92-9
Record name 1,3-Dimethoxy-2,2-bis(methoxymethyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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